molecular formula C15H15N3O4S B10890410 2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate

2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate

Cat. No.: B10890410
M. Wt: 333.4 g/mol
InChI Key: PKTTZJKRQWHALA-LICLKQGHSA-N
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Description

2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone functional group, which is known for its versatility in chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE typically involves the condensation of an aromatic aldehyde with a hydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE: shares similarities with other hydrazone derivatives, such as:

Uniqueness

The uniqueness of 2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE lies in its specific structural features and the presence of both hydrazone and sulfonate groups. These functional groups confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

[2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C15H15N3O4S/c1-11-6-8-13(9-7-11)23(20,21)22-14-5-3-2-4-12(14)10-17-18-15(16)19/h2-10H,1H3,(H3,16,18,19)/b17-10+

InChI Key

PKTTZJKRQWHALA-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=N/NC(=O)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NNC(=O)N

Origin of Product

United States

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